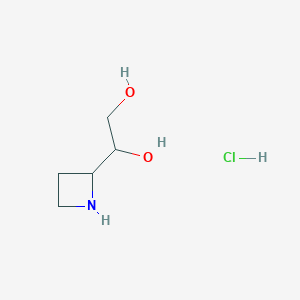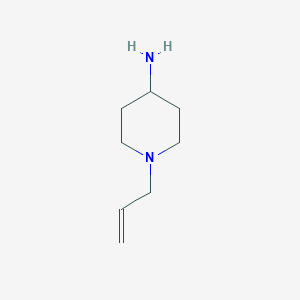
1-(Prop-2-en-1-yl)piperidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Prop-2-en-1-yl)piperidin-4-amine is a useful research compound. Its molecular formula is C8H16N2 and its molecular weight is 140.23. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Catalysis in Piperidine Synthesis
1-(Prop-2-en-1-yl)piperidin-4-amine and related compounds have been explored in catalysis for the synthesis of piperidines. For example, the Zn(II)-catalyzed synthesis of piperidines from propargyl amines and cyclopropanes is a notable application. This process, involving tandem cyclopropane ring-opening and Conia-ene cyclization, leads to highly functionalized piperidines with excellent yields (Lebold et al., 2009).
Kinetic Studies in SNAr Reactions
Kinetic studies of SNAr reactions with secondary amines, including cyclic amines like piperidine, provide insight into reaction mechanisms. The reactions of 1-(Y-substituted-phenoxy)-2,4-dinitrobenzenes with amines in MeCN have been investigated, demonstrating the influence of amine basicity and electron-withdrawing ability on catalytic effects (Um et al., 2014).
Synthesis of Piperidin-4-ones
Piperidin-4-ones, valuable in synthetic chemistry, have been synthesized from secondary amines like this compound through gold catalysis. This method demonstrates selectivity towards the less-substituted alkyl group and offers moderate to excellent diastereoselectivities, as shown in the synthesis of (+/-)-cermizine C (Cui et al., 2009).
Reactions with Tungsten(0) Catalysis
In tungsten(0)-catalyzed reactions of propargylic alcohols and secondary amines, including piperidine, diamines containing the tetrahydrofuran ring have been isolated. This process represents an unusual product formation, expanding the understanding of potential reactions involving piperidine derivatives (Kocięcka et al., 2018).
Corrosion Study in CO2 Capture
The corrosion behavior of carbon steel in CO2-loaded solutions of 4-amino-1-propyl-piperidine (a derivative of this compound) and related amines was investigated for applications in CO2 capture. This study revealed the relationship between amine structure and corrosion rates, demonstrating reduced corrosion with cyclic amines like piperidine (Li et al., 2020).
Alkaloid Synthesis
The compound and its derivatives are utilized in the total synthesis of naturally occurring piperidine alkaloids, such as (-)-pinidinone. This synthesis involved a diastereoselective intramolecular methoxyaminocarbonylation of N-benzyl protected alkenyl amine as a key step (Csatayová et al., 2010).
Antimicrobial Activity Studies
This compound derivatives have been evaluated for antimicrobial activities. Synthesized compounds like 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives have shown significant potent antimicrobial activities against pathogens of Lycopersicon esculentum (Vinaya et al., 2009).
Eigenschaften
IUPAC Name |
1-prop-2-enylpiperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-2-5-10-6-3-8(9)4-7-10/h2,8H,1,3-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCPWHRHPZQELNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCC(CC1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-(2,6-Dichlorophenyl)-2-methyl-6-{2-[4-(trifluoromethoxy)anilino]vinyl}-3,5-pyridinedicarbonitrile](/img/structure/B2751314.png)
![N-benzyl-2-(7-(4-fluorophenyl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2751315.png)
![2-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B2751317.png)

![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2751319.png)
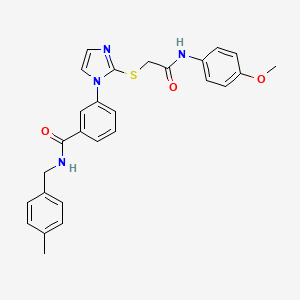
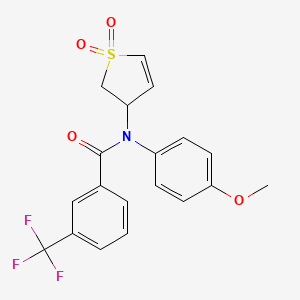

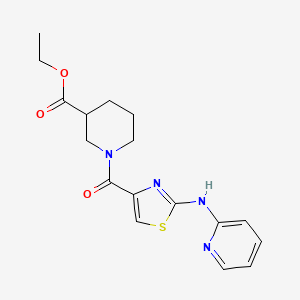

![Heptyl 2-cyano-2-[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]acetate](/img/structure/B2751332.png)
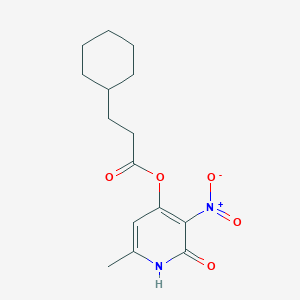
![4-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}-2-methyl-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2751334.png)
